molecular formula C10H19NO3 B586715 tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate CAS No. 155837-14-2

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Cat. No.: B586715
CAS No.: 155837-14-2
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-HTQZYQBOSA-N
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Description

“tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopentylcarbamate .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a practical method for isolating tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate in its pure form was investigated . Two different patents from different groups have shown that it can be isolated in the pure form using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 215.29 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Biodegradation and Fate in Soil and Groundwater : Studies have explored the biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading these substances aerobically or via cometabolism, which could be relevant to understanding the environmental behavior of tert-butyl cyclopentyl carbamates (Thornton et al., 2020).

Degradation Mechanisms

  • Decomposition Studies : Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor might offer insights into the degradation mechanisms that could apply to tert-butyl cyclopentyl carbamates, providing a basis for environmental remediation techniques (Hsieh et al., 2011).

Toxicology and Human Exposure

  • Synthetic Phenolic Antioxidants : While focusing on synthetic phenolic antioxidants, some studies discuss the occurrence, exposure, and toxicity of chemical compounds with tert-butyl groups, which could relate to the safety and environmental impact of tert-butyl cyclopentyl carbamates (Liu & Mabury, 2020).

Catalysis and Chemical Reactions

  • Catalytic Applications : Investigations into the catalysis involving tert-butyl groups and ethers might provide analogies for the chemical reactions and applications of tert-butyl cyclopentyl carbamates in synthetic chemistry and industrial processes. For example, the formation of MTBE on supported and unsupported H4SiW12O40 discusses catalytic processes relevant to tert-butyl-containing compounds (Bielański et al., 2003).

Food and Beverage Contaminants

  • Ethyl Carbamate in Foods and Beverages : Ethyl carbamate studies, focusing on its occurrence and health effects in fermented foods and beverages, offer a perspective on the monitoring and regulation of potentially hazardous carbamates in consumer products (Weber & Sharypov, 2009).

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666925
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454170-16-2, 155837-14-2
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-trans-N-Boc-2-Aminocyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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